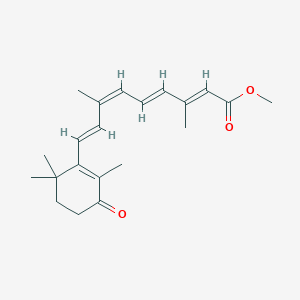

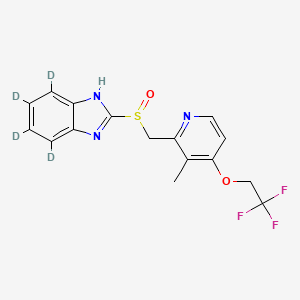

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone involves sophisticated organic synthesis techniques. The oxidation of 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose by methyl sulfoxide-acetic anhydride has been shown to yield the lactone in high yield, demonstrating the effectiveness of selective oxidation processes in its preparation (Pravdic & Fletcher, 1971).

Molecular Structure Analysis

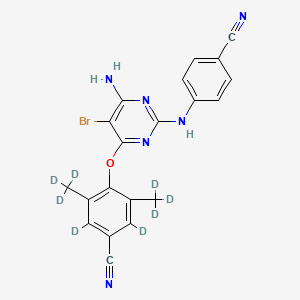

Molecular structure analysis of this lactone reveals its complexity and the significance of its acetamido and benzylated hydroxyl groups, which play crucial roles in its chemical behavior and reactivity. The configuration and conformation of these functional groups are essential for understanding the compound's chemical properties and reactivity patterns.

Chemical Reactions and Properties

This lactone undergoes various chemical reactions, demonstrating its versatility in organic synthesis. For example, its reaction with methanol leads to the formation of methyl 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-gluconate, showcasing its reactivity towards nucleophiles (Pravdic & Fletcher, 1971). Additionally, the lactone's susceptibility to nucleophilic attack is a pivotal aspect of its chemical properties, enabling the synthesis of various derivatives through selective functional group transformations.

科学的研究の応用

Synthesis and Chemical Properties : Pravdic and Fletcher (1971) explored the oxidation of 2-acetamido-2-deoxyaldoses, leading to the synthesis of crystalline 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone. This study demonstrates its chemical reactivity and potential as a starting material for other compounds (Pravdic & Fletcher, 1971).

Derivative Formation : Ayadi, Czernecki, and Xie (1996) achieved the synthesis of perbenzylated 2-azido and 2-N-acetylamino-2-deoxy-D-hexono-1,5-lactones by oxidizing corresponding lactols. Their work highlights the application in forming various structurally diverse derivatives (Ayadi, Czernecki, & Xie, 1996).

Biological Activity : Pokorný, Zissis, Fletcher, and Pravdic (1974) investigated the inhibitory activity of 2-acetamido-2-deoxy-D-gluconolactones on 2-acetamido-2-deoxy-beta-D-glucosidase. Their research contributes to understanding the biological activity of these compounds and their potential in biochemical applications (Pokorný et al., 1974).

Enzymatic Studies : Further enzymatic studies were conducted by Pravdic, Zissis, Pokorný, and Fletcher (1974), where they synthesized 2-acetamido-2-deoxy-D-glucono-1,4-lactone and examined its properties, contributing to a deeper understanding of enzymatic interactions with these types of lactones (Pravdic et al., 1974).

Synthetic Applications : In a synthetic context, Nin, Lederkremer, and Varela (1996) demonstrated the synthesis of complex molecules like trihydroxynorleucine from precursors obtained through rearrangements involving 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives. This illustrates the compound's utility in synthesizing biologically active molecules (Nin, Lederkremer, & Varela, 1996).

作用機序

Target of Action

The primary targets of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone are key enzymes essential for bacterial survival . By inhibiting these enzymes, the compound can effectively combat bacterial infections, particularly those caused by specific resistant strains .

Mode of Action

The compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . This interaction results in the disruption of essential biochemical processes within the bacteria, leading to their eventual death .

Biochemical Pathways

The affected pathways primarily involve the synthesis of bacterial cell walls and proteins . By inhibiting key enzymes, the compound disrupts these pathways, preventing the bacteria from maintaining their structural integrity and carrying out vital functions .

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of bacterial cell wall synthesis and protein production . This leads to the death of the bacteria, thereby helping to combat bacterial infections .

特性

IUPAC Name |

N-[(3R,4R,5S,6R)-2-oxo-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO6/c1-21(31)30-26-28(35-19-24-15-9-4-10-16-24)27(34-18-23-13-7-3-8-14-23)25(36-29(26)32)20-33-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3,(H,30,31)/t25-,26-,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYVTZOWKSEYAH-BIYDSLDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)

![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140976.png)

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)